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Compound of Interest

4-(2-Oxopiperidin-1-
Compound Name:

YL)benzaldehyde
CAS No.: 919121-22-5
Cat. No.: B12450812

Get Quote

Executive Summary & Chemical Profile[1]

4-(2-Oxopiperidin-1-yl)benzaldehyde (CAS: 919121-22-5) is a bifunctional building block
containing a reactive formyl group and a pharmacophoric lactam ring. While primarily known as
a key intermediate in the synthesis of Apixaban (Eliquis), its structural features make it an ideal
candidate for Multicomponent Reactions (MCRS).

By utilizing the aldehyde handle in MCRs, researchers can rapidly generate libraries of
"Apixaban-like" analogs, retaining the critical S4-binding lactam motif while diversifying the core
scaffold to explore novel chemical space (e.g., dihydropyrimidinones, peptidomimetics).

Chemical Specifications
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Parameter Data

Chemical Name 4-(2-Oxopiperidin-1-yl)benzaldehyde
CAS Number 919121-22-5

Molecular Weight 203.24 g/mol

Appearance Off-white to pale yellow solid

Soluble in DMSO, DMF, MeOH, DCM; Sparingly

Solubilit
Y soluble in Water

Stabilt Stable under standard conditions; Lactam ring
abili
Y susceptible to hydrolysis in strong boiling base.

Para-substituted benzaldehyde. The N-linked
lactam is moderately electron-donating via
o ] resonance, activating the aldehyde for
Reactivity Profile - R ) )
nucleophilic attack (imination) relative to nitro-
benzaldehydes, but deactivating relative to

amino-benzaldehydes.

Application I: The Biginelli Reaction
(Dihydropyrimidinone Synthesis)
The Biginelli reaction allows for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones

(DHPMSs), a scaffold known for calcium channel blocking and antiviral activity.

Rationale

Coupling the Factor Xa-binding lactam tail with a DHPM core creates a hybrid scaffold with
high potential for cardiovascular and antiviral bioactivity.

Experimental Protocol

Scale: 1.0 mmol Reaction Type: Acid-Catalyzed Condensation

Reagents
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Substrate: 4-(2-Oxopiperidin-1-yl)benzaldehyde (203 mg, 1.0 mmol)

1,3-Dicarbonyl: Ethyl acetoacetate (130 mg, 1.0 mmol)

Urea Source: Urea (72 mg, 1.2 mmol) or Thiourea (for thio-analogs)

Catalyst: Ytterbium(lll) Triflate [Yb(OTf)3] (5 mol%) OR TMSCI (2 equiv)

Solvent: Ethanol (Absolute, 3 mL) or Acetonitrile

Step-by-Step Methodology

Charge: In a 10 mL microwave vial or round-bottom flask, dissolve the aldehyde and ethyl
acetoacetate in Ethanol.

Activate: Add the catalyst. Stir for 5 minutes at Room Temperature (RT) to facilitate pre-
complexation/activation of the carbonyl.

Addition: Add Urea in a single portion.

Reaction:

o Thermal Method:[1] Reflux at 80°C for 4—6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

o Microwave Method (Preferred): Heat at 120°C for 15 minutes (max power 150W).

Work-up: Cool the reaction mixture to RT. The product often precipitates directly from
ethanol.

o If precipitate forms: Filter and wash with cold ethanol/water (1:1).

o If no precipitate: Evaporate solvent, redissolve in minimal hot ethanol, and induce
crystallization with cold water.

Purification: Recrystallization from EtOH/DMF is recommended over chromatography to
preserve the lactam integrity.

Expected Outcome
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 Yield: 75-85%

e Product: Ethyl 4-(4-(2-oxopiperidin-1-yl)phenyl)-6-methyl-2-oxo0-1,2,3,4-tetrahydropyrimidine-
5-carboxylate.

Application lI: The Ugi 4-Component Reaction
(Peptidomimetic Synthesis)

The Ugi reaction (U-4CR) is the gold standard for generating diversity. It couples the aldehyde
with an amine, an acid, and an isocyanide to form an

-acylamino amide.[2][3][4]

Rationale

This protocol generates "linear" diversity, allowing the insertion of the lactam-phenyl motif into
peptide-like backbones, useful for protease inhibitor discovery.

Experimental Protocol

Scale: 1.0 mmol Reaction Type: Isocyanide-based Multicomponent Reaction

Reagents
o Aldehyde: 4-(2-Oxopiperidin-1-yl)benzaldehyde (1.0 mmol)

Amine: Benzylamine or Aniline derivatives (1.0 mmol)

Acid: Benzoic acid or Boc-protected amino acids (1.0 mmol)

Isocyanide:tert-Butyl isocyanide or Cyclohexyl isocyanide (1.0 mmol)

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). Note: TFE often accelerates the
reaction.

Step-by-Step Methodology

e Imine Formation (Critical Step): Dissolve the aldehyde and amine in MeOH (2 mL). Stir at RT
for 30—60 minutes.[5] Visual Cue: Solution may turn slightly yellow/cloudy as the imine forms
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and water is released.

o Expert Tip: Add anhydrous Na=SOa4 (200 mg) to sequester water and drive imine formation
if using electron-deficient amines.

o Acid Addition: Add the carboxylic acid. Stir for 5 minutes.
 Isocyanide Addition: Add the isocyanide last.
e Reaction: Stir at RT for 24 hours.

o Optimization: If conversion is slow (<50% at 12h), heat to 50°C.
o Work-up:

o Evaporate the solvent under reduced pressure.[5]

o Dissolve the residue in EtOAc.

o Wash sequentially with: 1M HCI (to remove unreacted amine), Saturated NaHCOs (to
remove unreacted acid), and Brine.

« Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient 0—-5%).

Visualized Workflows & Pathways
Diagram 1: Mechanistic Pathway (Biginelli & Ugi)

This diagram illustrates the divergent pathways available for this specific aldehyde substrate.
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Click to download full resolution via product page

Caption: Divergent synthesis pathways utilizing the aldehyde handle for heterocyclic (Biginelli)
or peptidomimetic (Ugi) scaffold construction.

Diagram 2: Experimental Workflow (Biginelli Protocol)
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Caption: Step-by-step operational workflow for the acid-catalyzed Biginelli reaction.

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b12450812/docs?utm_src=pdf-body-img#application-note-high-throughput-scaffold-diversification-using-4-2-oxopiperidin-1-yl-benzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12450812?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Troubleshooting & Optimization Guide

Issue Probable Cause

Corrective Action

) o Aldehyde oxidation or
Low Yield (Biginelli) )
Knoevenagel side-product.

Ensure inert atmosphere (N2).
Use fresh aldehyde. Switch to
microwave heating to minimize

side reactions.

] Reaction conditions too
Lactam Hydrolysis

acidic/basic or too hot/long.

Avoid agueous mineral acids
(HCI). Use Lewis acids
(Yb(OTf)3) which are milder.
Keep temperature <100°C if

possible.

Triturate the crude oil with cold

Sticky/Oily Product Incomplete crystallization. Diethyl Ether or Hexane/EtOAc
(9:1) to induce solidification.
Pre-form the imine with

_ _ o _ molecular sieves (4A) or

No Reaction (Ugi) Poor imine formation.
Na2S0a4 for 2 hours before
adding acid/isocyanide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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